

A Comprehensive Technical Review of 1-methyl-1H-indol-3-yl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-methyl-1H-indol-3-yl acetate*

Cat. No.: B188470

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indol-3-yl acetate is an indole derivative that has garnered interest in the scientific community for its potential applications in medicinal chemistry and as a research tool. The indole scaffold is a privileged structure in drug discovery, found in a wide array of biologically active compounds.^[1] This technical guide provides a thorough literature review of **1-methyl-1H-indol-3-yl acetate**, focusing on its synthesis, chemical properties, and known biological activities. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug development and chemical biology.

Chemical and Physical Properties

1-methyl-1H-indol-3-yl acetate is a solid compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .^[2] While extensive experimental data on its physical properties are not readily available, related indole derivatives offer insights into its expected characteristics. For instance, the closely related methyl 2-(1H-indol-3-yl)acetate has a melting point of 125 °C.^[2] The structural properties of indole derivatives, such as the presence of the nitrogen lone pair in the pyrrole ring, contribute to their chemical reactivity, particularly in electrophilic substitution reactions at the C3 position.^[3]

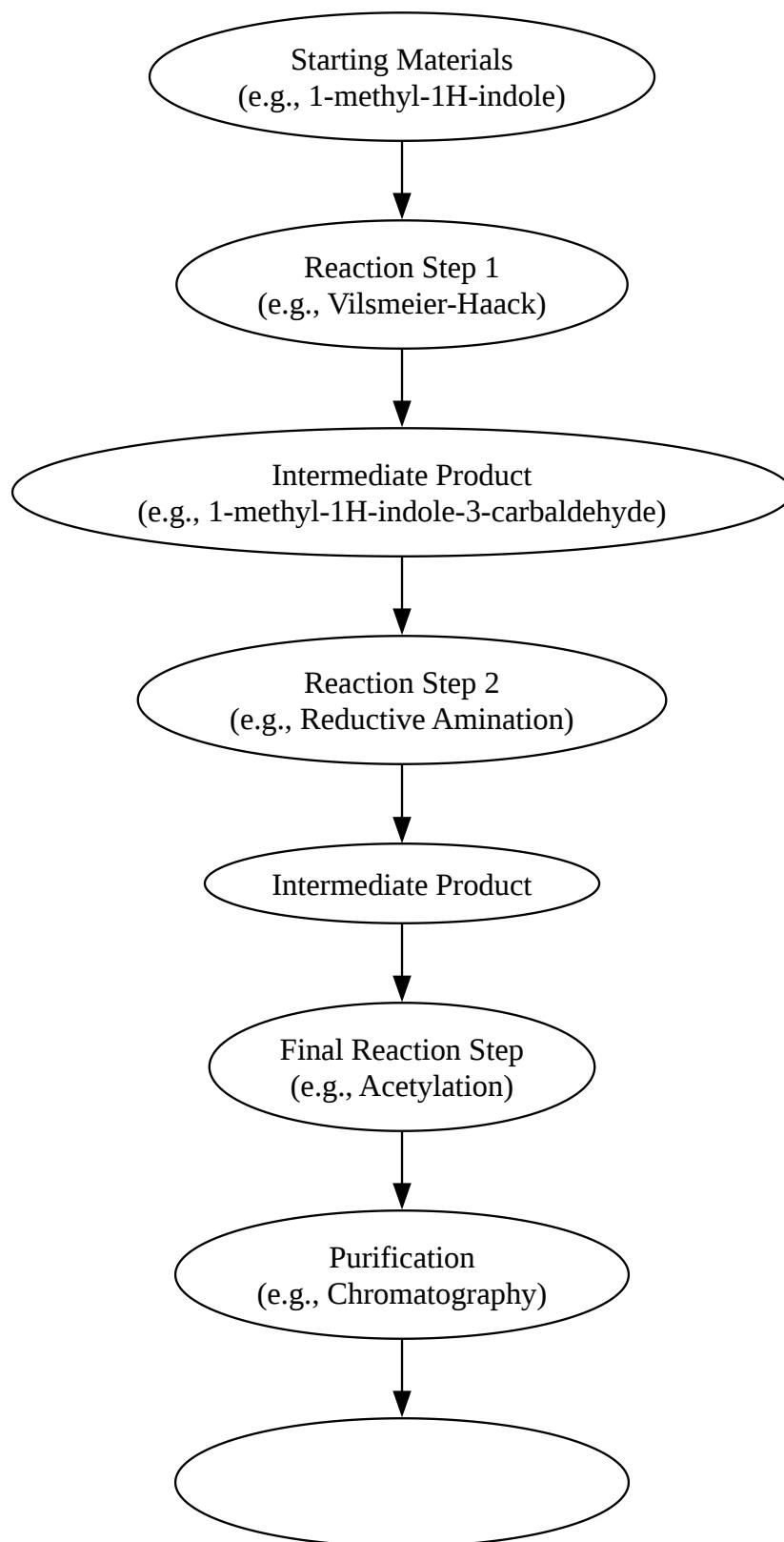
Table 1: Physicochemical Properties of Indole Acetate Derivatives

Property	Value (for Methyl 2-(1H-indol-3-yl)acetate)	Reference
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[2]
Molecular Weight	189.21 g/mol	[2]
Melting Point	125 °C	[2]
Appearance	Solid	[2]

Synthesis of 1-methyl-1H-indol-3-yl Acetate

The synthesis of **1-methyl-1H-indol-3-yl acetate** and its derivatives can be achieved through several synthetic routes. A common approach involves the N-methylation of an indole precursor followed by acetylation at the C3 position.

General Synthetic Protocols


A general and efficient method for the synthesis of 1-acetyl-1H-indol-3-yl acetates starts from 2-chlorobenzoic acids. This multi-step process involves a condensation reaction with glycine, followed by cyclization and acetylation.[\[4\]](#) While this protocol is for the 1-acetyl derivative, a similar strategy can be adapted for the 1-methyl analog by using an appropriate N-methylated precursor.

Another versatile method involves the direct C-H functionalization of indoles using a hypervalent iodine(III) reagent, which offers a catalyst-free approach.[\[5\]](#)

Experimental Protocol: Synthesis of Substituted 1-acetyl-1H-indol-3-yl Acetates[\[4\]](#)

- Condensation: A mixture of a 2-chlorobenzoic acid derivative and glycine is heated to form the corresponding 2-[(carboxymethyl)amino]benzoic acid.
- Cyclization and Acetylation: The resulting amino acid is heated at reflux with acetic anhydride and dry sodium acetate.
- Workup: The reaction mixture is cooled and poured into ice water. The precipitate is collected, washed, and dried to yield the 1-acetyl-1H-indol-3-yl acetate derivative.

For the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, a multi-step synthesis was employed starting from 1-methyl-1H-indole-3-carbaldehyde.^[6] This highlights the utility of 1-methylated indole precursors in constructing more complex molecules.

[Click to download full resolution via product page](#)

Biological Activities and Therapeutic Potential

The indole nucleus is a key component of many compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[\[1\]](#)[\[7\]](#) **1-methyl-1H-indol-3-yl acetate** and its derivatives have been investigated for several biological activities.

Anticancer Activity

Derivatives of **1-methyl-1H-indol-3-yl acetate** have shown promise as anticancer agents, primarily through the inhibition of tubulin polymerization.[\[8\]](#) Tubulin is a critical component of microtubules, which are essential for cell division.[\[7\]](#) By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

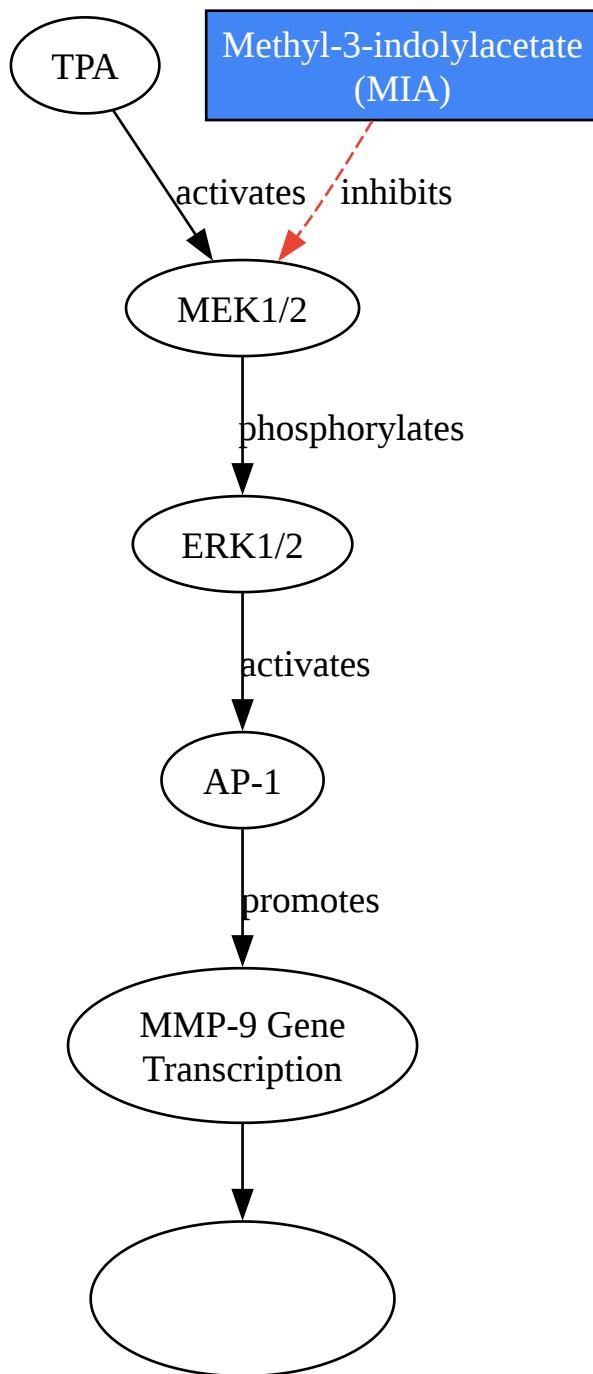

Specifically, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines.[\[8\]](#) One of the promising compounds, 7d, exhibited potent antiproliferative activities with the following IC₅₀ values:

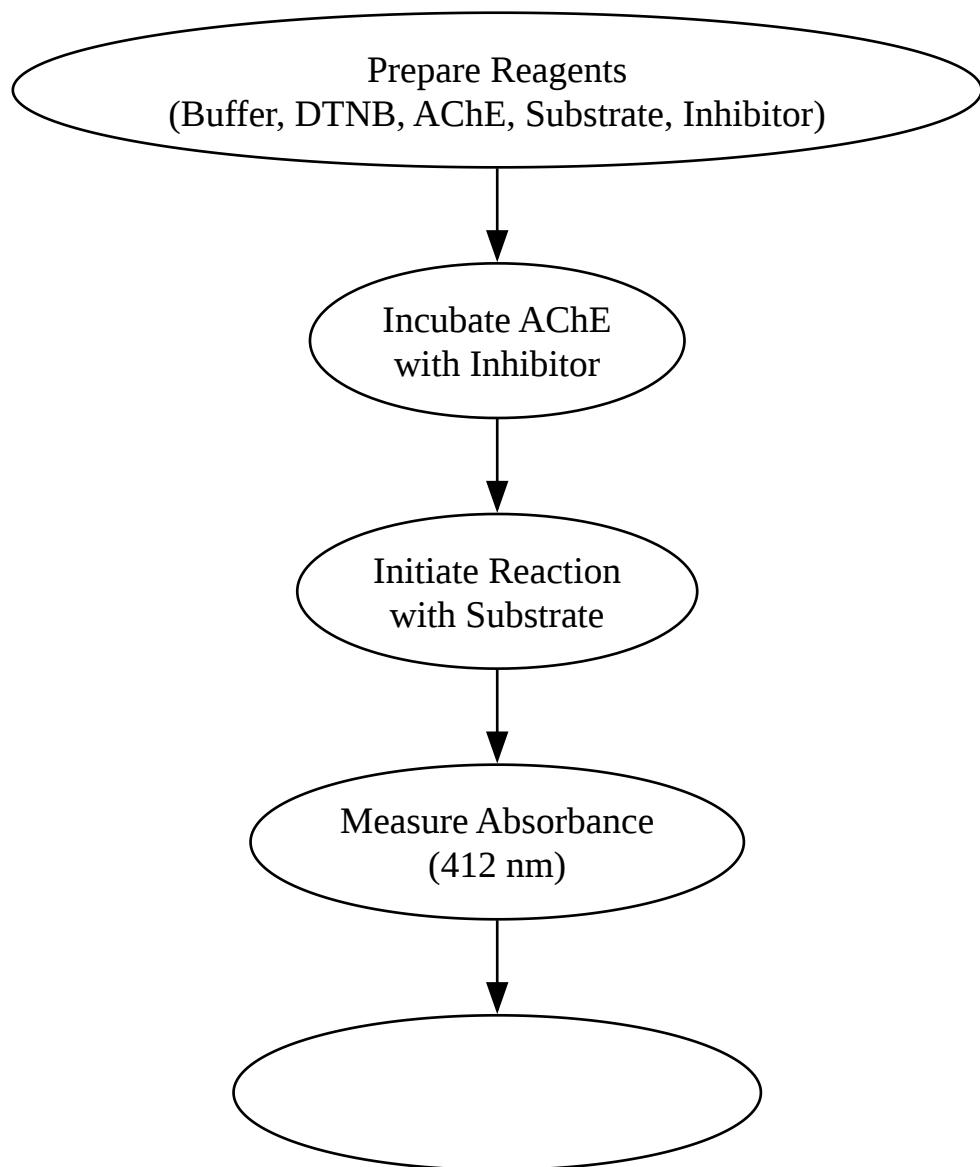
Table 2: Anticancer Activity of Compound 7d[\[8\]](#)

Cell Line	IC ₅₀ (μM)
HeLa	0.52
MCF-7	0.34
HT-29	0.86

Mechanistic studies revealed that compound 7d induced apoptosis, arrested the cell cycle in the G2/M phase, and inhibited tubulin polymerization in a manner consistent with colchicine.[\[8\]](#)

Furthermore, methyl-3-indolylacetate (MIA), a closely related compound, has been shown to inhibit cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[\[9\]](#) MIA was found to suppress the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion, by targeting the activator protein-1 (AP-1) signaling pathway.[\[9\]](#)

[Click to download full resolution via product page](#)


Acetylcholinesterase Inhibition

1-methyl-1H-indol-3-yl acetate has been reported as a test substrate for acetylcholinesterase (AChE). While specific inhibitory constants (IC_{50} or K_i) for this particular compound are not readily available in the literature, the interaction suggests a potential role for indole acetates in modulating cholinergic neurotransmission.

Experimental Protocol: General Acetylcholinesterase Inhibition Assay

A common method for assessing AChE inhibition is the Ellman's method, which is a colorimetric assay.

- Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test inhibitor solution.
- Enzyme Reaction: In a microplate well, combine the buffer, DTNB solution, and the test inhibitor at various concentrations. Add the acetylcholinesterase enzyme and incubate.
- Substrate Addition: Initiate the reaction by adding the acetylthiocholine substrate.
- Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.
- Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC_{50} value.

[Click to download full resolution via product page](#)

Pharmacokinetics and Toxicology

Direct pharmacokinetic and toxicological data for **1-methyl-1H-indol-3-yl acetate** are limited. However, studies on related indole compounds, such as indole-3-acetic acid (IAA), provide some insights. IAA is a natural plant hormone and a metabolite of tryptophan in mammals.^[10] It is generally considered to have low toxicity, though high levels have been associated with certain disease conditions.^[11] The toxicological profile of IAA suggests that it is non-genotoxic, but there are uncertainties regarding its sub-chronic and chronic toxicities.^[11]

Pharmacokinetic studies of various indole derivatives indicate that their absorption, distribution, metabolism, and excretion can be significantly influenced by their specific substituents.^[3] For example, the bioavailability of indomethacin, an indole-containing anti-inflammatory drug, is approximately 100%, and it is extensively metabolized.^[3] In silico studies on novel indole derivatives have predicted good oral absorption and a lack of blood-brain barrier penetration for some compounds.^[12]

Conclusion

1-methyl-1H-indol-3-yl acetate is a versatile indole derivative with demonstrated potential in the development of anticancer agents and as a tool for studying acetylcholinesterase. Its synthesis is achievable through established methods in organic chemistry. While there is a clear indication of its biological activity, particularly through its derivatives, a significant gap exists in the literature regarding specific quantitative data on its bioactivity, pharmacokinetics, and toxicology. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound. This review provides a solid foundation for researchers and drug development professionals to build upon in their exploration of **1-methyl-1H-indol-3-yl acetate** and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ajchem-b.com [ajchem-b.com]
- 2. Methyl indole-3-acetate | C11H11NO2 | CID 74706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]

- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Methyl-3-indolylacetate inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[*(E*)-(3-nitrophenyl) methyldene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Review of 1-methyl-1H-indol-3-yl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188470#literature-review-of-1-methyl-1h-indol-3-yl-acetate-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com